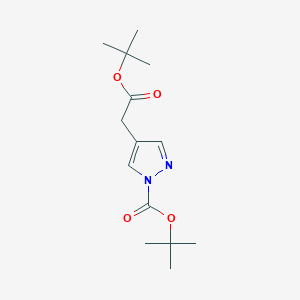
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate is a compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl ester group and a tert-butoxy group, which are commonly used as protecting groups in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction efficiency, and better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst such as bismuth (III) oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate has several scientific research applications:
Organic Chemistry: Used as a protecting group for amines and carboxylic acids during multi-step synthesis.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate involves the formation of reactive intermediates during chemical reactions. For example, during oxidation, the compound forms tert-butoxy radicals that can further react with other molecules . These intermediates play a crucial role in the overall reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazole-1-carboxylate
- tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-imidazole-1-carboxylate
- tert-Butyl 4-(2-(tert-butoxy)-2-oxoethyl)-1H-triazole-1-carboxylate
Uniqueness
This compound is unique due to its specific pyrazole core structure, which imparts distinct chemical properties and reactivity compared to similar compounds with imidazole or triazole cores. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C14H22N2O4 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)19-11(17)7-10-8-15-16(9-10)12(18)20-14(4,5)6/h8-9H,7H2,1-6H3 |
Clé InChI |
BFMZRODUKSZAJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CN(N=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
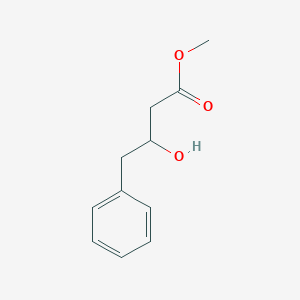
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
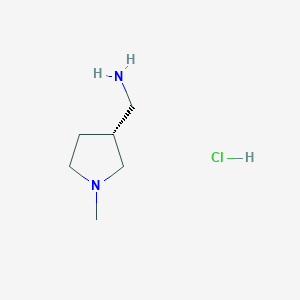

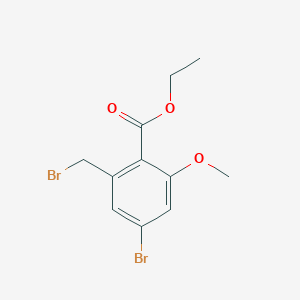

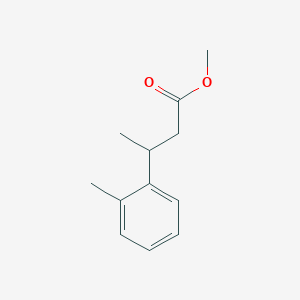
![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13673947.png)

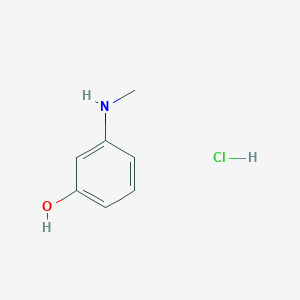
![2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13673960.png)

![Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13673973.png)
